Methyl 2-iodo-3-nitrobenzoate

Übersicht

Beschreibung

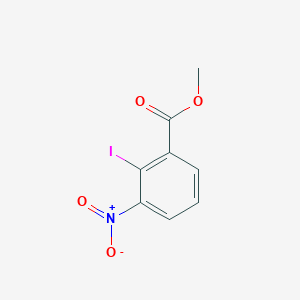

Methyl 2-iodo-3-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-3-nitrobenzoate can be synthesized through a multi-step process starting from methyl 3-nitrobenzoate. The iodination of methyl 3-nitrobenzoate is typically carried out using iodine and a suitable oxidizing agent such as potassium iodate in the presence of an acid catalyst. The reaction is conducted under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-iodo-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the iodine atom.

Reduction: Methyl 2-amino-3-nitrobenzoate.

Coupling Reactions: Biaryl compounds with diverse substituents.

Wissenschaftliche Forschungsanwendungen

Building Block in Synthesis

Methyl 2-iodo-3-nitrobenzoate is commonly used as a precursor in the synthesis of various derivatives, particularly in the formation of isocoumarins and other heterocyclic compounds. For instance, it can undergo reactions such as:

- Sonogashira Coupling : Reacting with terminal alkynes to produce substituted alkynylbenzoates.

- Cyclization Reactions : It has been utilized in cyclization reactions leading to the formation of isocoumarins and related structures through 6-endo-dig cyclization pathways under specific conditions .

Reactivity with Nucleophiles

The compound can react with various nucleophiles due to its electrophilic nature, allowing for the formation of diverse derivatives:

- Amination Reactions : this compound can be transformed into amines through nucleophilic substitution with amines under basic conditions.

- Sulfide Formation : Reaction with thiols can yield thioether derivatives, which are valuable in medicinal chemistry.

Photoredox Chemistry

Recent studies have demonstrated that this compound can participate in photoredox reactions, leading to novel rearrangements and functionalizations under light irradiation. This expands its utility in synthetic organic chemistry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the nitro group is believed to contribute to this activity by interfering with microbial metabolism .

Potential Anticancer Agents

Some studies have explored the cytotoxic effects of compounds derived from this compound against cancer cell lines. The structural modifications around the benzoate framework can enhance selectivity and potency against specific cancer types .

Pharmaceutical Intermediates

Due to its reactivity, this compound serves as an important intermediate in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are explored for their therapeutic potential against various diseases.

Dyes and Pigments

The compound's derivatives are also investigated for applications in dye chemistry, where they can serve as precursors for synthesizing colored compounds used in textiles and coatings.

Case Study 1: Synthesis of Isocoumarins

In a study involving this compound, researchers successfully synthesized a series of isocoumarins via copper-catalyzed coupling reactions with arylalkynes. The reaction conditions were optimized to yield high selectivity and efficiency, demonstrating the compound's utility as a synthetic precursor .

Case Study 2: Antimicrobial Screening

A series of this compound derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial properties, showcasing potential applications in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of methyl 2-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which makes the iodine atom more susceptible to nucleophilic attack. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, often involving the formation of intermediate nitroso and hydroxylamine species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-3-nitrobenzoate

- Methyl 2-chloro-3-nitrobenzoate

- Methyl 2-fluoro-3-nitrobenzoate

Uniqueness

Methyl 2-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of the nitro and iodine substituents provides a unique electronic environment that can be exploited in the design of new materials and pharmaceuticals.

Biologische Aktivität

Methyl 2-iodo-3-nitrobenzoate (CAS No. 618-95-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including the Hurtley reaction and organometallic approaches. The synthesis often involves the introduction of iodine and nitro groups onto the benzoate structure, which significantly influences its biological activity. A notable study highlights the challenges faced during synthesis due to steric hindrance and electron deficiency in the compound's structure, affecting regioselectivity and yield .

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity

- Recent studies have indicated that derivatives of this compound show promising results as potential anticancer agents. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

2. Enzyme Inhibition

- This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown activity against acetylcholinesterase (AChE) and α-glycosidase, with IC50 values indicating moderate potency . The structure-activity relationship (SAR) studies suggest that modifications to the nitro group enhance enzyme binding affinity, making it a candidate for further development in treating neurodegenerative diseases .

3. Antimicrobial Properties

- This compound has also been assessed for antimicrobial activity against a range of bacterial strains. It displayed significant inhibitory effects, suggesting potential applications in developing new antibiotics .

Case Studies

Several case studies have explored the biological efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

In another investigation, researchers synthesized various derivatives and tested their inhibitory effects on AChE. The most potent derivative exhibited an IC50 value of approximately 341 nM, indicating strong potential for treating conditions like Alzheimer's disease .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

methyl 2-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWXWQXFLAUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294961 | |

| Record name | methyl 2-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93415-79-3 | |

| Record name | 93415-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.